1-Methyl-3-(pyridin-4-ylmethyl)urea
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Overview
Description
1-Methyl-3-(pyridin-4-ylmethyl)urea is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of a urea group substituted with a methyl group and a pyridin-4-ylmethyl group. Its unique structure makes it a subject of interest in medicinal chemistry, particularly for its potential biological activities.
Mechanism of Action
Target of Action
The primary target of 1-Methyl-3-(pyridin-4-ylmethyl)urea is Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
This compound acts as a potent activator of NAMPT . It increases the activity of NAMPT, leading to an increase in cellular NAD+ levels . This compound has been identified as a potent NAMPT activator with attenuated CYP direct inhibition (DI) towards multiple CYP isoforms .
Biochemical Pathways
The activation of NAMPT by this compound affects the NAD+ salvage pathway . This pathway is responsible for the recycling of NAD+ from nicotinamide (NAM), which is a product of NAD±consuming reactions .
Pharmacokinetics
It’s noted that the compound showed potent nampt activity accompanied with attenuated cyp di towards multiple cyp isoforms . This suggests that the compound may have been optimized for improved bioavailability and reduced drug-drug interactions.
Result of Action
The activation of NAMPT by this compound leads to an increase in cellular NAD+ levels . NAD+ is a crucial cofactor in various biological processes, including energy metabolism and aging . Therefore, increasing NAD+ levels can have various cellular effects, potentially influencing diverse array of diseases .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(pyridin-4-ylmethyl)urea can be synthesized through a nucleophilic addition reaction. One common method involves the reaction of an amine with potassium isocyanate in water, which is a mild and efficient process . This method avoids the use of organic co-solvents and can be scaled up for industrial production.
Industrial Production Methods: The industrial production of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . This method, while effective, requires careful handling due to the hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(pyridin-4-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reducing agents can convert the compound into its reduced forms.
Substitution: The urea group can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted urea compounds .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Comparison with Similar Compounds
1-(2-phenyl-1,3-benzoxazol-6-yl)-3-(pyridin-4-ylmethyl)urea: This compound is a potent activator of nicotinamide phosphoribosyltransferase (NAMPT) and has shown promise as an anti-obesity drug.
1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea: These derivatives have been evaluated for their antiproliferative activity against various cancer cell lines.
Uniqueness: 1-Methyl-3-(pyridin-4-ylmethyl)urea stands out due to its specific substitution pattern, which imparts unique biological activities.
Properties
IUPAC Name |
1-methyl-3-(pyridin-4-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-9-8(12)11-6-7-2-4-10-5-3-7/h2-5H,6H2,1H3,(H2,9,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQVKMKDVCSCKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=CC=NC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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